ラジココール

概要

説明

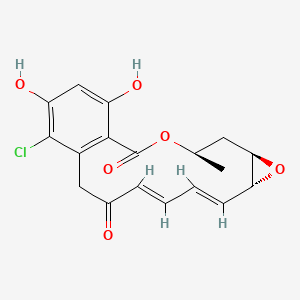

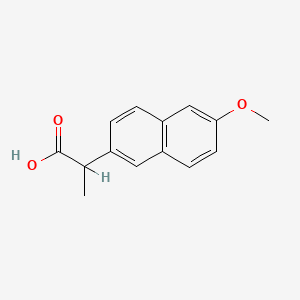

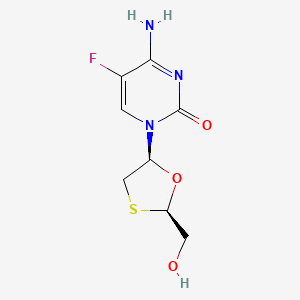

Radicicol, also known as monorden, is a natural product that binds to Hsp90 (Heat Shock Protein 90) and alters its function . HSP90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Synthesis Analysis

The biosynthesis of radicicol has been best studied in Pochonia chlamydosporia, where the majority of the core structure is produced in vivo through iterative type I polyketide synthases . This structure is transformed to radicicol through halogenation and epoxide formation performed by RadH and RadP respectively . Studies towards the total synthesis of radicicol have employed a late-stage esterification and aromatization by trapping a ketene intermediate .Molecular Structure Analysis

Radicicol adopts an L-shaped conformation in the FTO binding site and occupies the same position as N-CDPCB, a previously identified small molecular inhibitor of FTO .Chemical Reactions Analysis

Radicicol depletes the Hsp90 client signaling molecules in cells, thus inhibiting the signal transduction pathway . Knock-out of the Rdc2 homolog (RadH) in C. chiversii resulted in the accumulation of the nonhalogenated version of radicicol, monocillin I .Physical And Chemical Properties Analysis

Radicicol has a molecular weight of 364.78 g/mol and a chemical formula of C18H17ClO6 .科学的研究の応用

タンパク質結合研究

ラジココールは、様々なタンパク質との結合を理解するための研究で使用されてきました。 カタラーゼ、トリプシン、ペプシン、ヒト血清タンパク質などのタンパク質と相互作用することが判明しています . ラジココールとヒト血清タンパク質との結合定数値は、4つのタンパク質の中で最も大きいです . これらの相互作用は、分光法と分子ドッキングを用いて調査されました .

タンパク質活性の阻害効果

ラジココールは、カタラーゼ、トリプシン、ペプシンなどのタンパク質の活性を阻害する効果を示します . この特性により、これらのタンパク質の機能と挙動を研究するための貴重なツールとなっています。

ヒートショックタンパク質90(Hsp90)阻害

ラジココールは、非常に効果的で特異的な小分子ヒートショックタンパク質90(Hsp90)阻害剤です . Hspのコンフォメーションを変化させることができ、それによりHsp90の標的タンパク質への特異的な結合を阻害します . このことから、生物学的研究において広く使用されています。

抗腫瘍活性

ラジココールは、抗腫瘍薬として臨床試験で使用されてきました . ラジココール自体は不安定性のために動物ではほとんどまたは全く活性はありませんが、そのオキシム誘導体はヒト腫瘍異種移植モデルに対して強力な抗腫瘍活性を示しました .

抗ウイルス活性

ラジココールは、非構造タンパク質2を標的とすることで、チクングニアウイルス複製を阻害することが判明しました . この発見は、ラジココールを抗CHIKV薬として使用できる可能性を裏付けています .

生合成と生物活性

ラジココールは、キュウリ炭疽病の代謝産物から得られる天然の抗真菌性環状マクロライド化合物です . 顕著な生物活性を持ち、様々な菌類から単離されています .

作用機序

Target of Action

Radicicol, also known as monorden, is a natural product that primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a highly conserved molecular chaperone that plays crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mode of Action

Radicicol binds to HSP90 and alters its function . This interaction leads to the depletion of HSP90 client signaling molecules in cells, thereby inhibiting the signal transduction pathway .

Biochemical Pathways

The biochemical pathways affected by Radicicol are primarily related to the functions of HSP90. As HSP90 client proteins play important roles in various cellular processes, the inhibition of HSP90 by Radicicol can affect multiple pathways, including those involved in cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Pharmacokinetics

It’s known that the serum concentration of radicicol can be increased when it is combined with certain other compounds, such as voriconazole .

Result of Action

The binding of Radicicol to HSP90 alters the function of HSP90, leading to the depletion of HSP90 client signaling molecules in cells . This results in the inhibition of various cellular processes regulated by these molecules, including cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Action Environment

The action of Radicicol can be influenced by various environmental factors. For instance, it has been suggested that Radicicol lacks activity in animal models, presumably due to metabolic instability

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Radicicol binds to the Heat Shock Protein 90 (Hsp90) family of molecular chaperones . This interaction makes radicicol a prototype of a second class of Hsp90 inhibitors . The binding of radicicol to Hsp90 is essential for the stability, correct intracellular location, and biological activity of various signaling proteins .

Cellular Effects

Radicicol has been reported to reverse the Src-transformed morphology of fibroblast, attributing this effect to the inhibition of the oncogenic kinase Src . This indicates that radicicol can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

Radicicol exerts its effects at the molecular level by binding to Hsp90 at its amino-terminal nucleotide-binding site . This binding disrupts Hsp90’s association with a number of signaling proteins, thereby inhibiting their function .

Temporal Effects in Laboratory Settings

While radicicol is very active in cellular assays, it lacks activity in animal models, presumably due to metabolic instability . This suggests that the effects of radicicol may change over time in laboratory settings due to its degradation .

Dosage Effects in Animal Models

The dosage effects of radicicol in animal models have not been extensively studied. Given its lack of activity in animal models, it is possible that high doses may be required to observe any effects .

Metabolic Pathways

Radicicol is involved in the metabolic pathway of Hsp90, a molecular chaperone responsible for the maturation and stability of a number of oncogenic proteins . The interaction of radicicol with Hsp90 may affect metabolic flux or metabolite levels .

Transport and Distribution

Given its binding to Hsp90, it is likely that radicicol may be transported and distributed in a manner similar to other Hsp90 inhibitors .

Subcellular Localization

Radicicol is known to bind to Hsp90, which exists in the cytosol and the nucleus . Therefore, it is likely that radicicol may also be localized to these subcellular compartments.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Radicicol can be achieved through a convergent approach involving the coupling of two key fragments: a macrocyclic lactone and a substituted resorcinol.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "2,4-dihydroxy-6-methylbenzoic acid", "ethyl acetoacetate", "triethylamine", "benzaldehyde", "methyl 3,5-dihydroxybenzoate", "methyl 2,4-dihydroxy-6-methylbenzoate", "thionyl chloride", "sodium hydride", "lithium aluminum hydride", "magnesium sulfate", "potassium carbonate", "acetonitrile", "tetrahydrofuran", "methanol", "dichloromethane", "diethyl ether" ], "Reaction": [ "Synthesis of the macrocyclic lactone fragment: 3,5-dihydroxybenzoic acid is converted to its methyl ester using methanol and sulfuric acid. The methyl ester is then reacted with ethyl acetoacetate and triethylamine in acetonitrile to obtain methyl 2,4-dihydroxy-6-methylbenzoate. The resulting ester is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is reacted with lithium aluminum hydride in tetrahydrofuran to yield the alcohol, which is then converted to the corresponding tosylate. The tosylate is reacted with sodium hydride in DMF to form the macrocyclic lactone fragment.", "Synthesis of the substituted resorcinol fragment: Benzaldehyde is reacted with methyl 3,5-dihydroxybenzoate in the presence of potassium carbonate and methanol to form the substituted resorcinol fragment.", "Coupling of the two fragments: The macrocyclic lactone and substituted resorcinol fragments are coupled using magnesium sulfate and dichloromethane as solvent to form Radicicol." ] } | |

| 12772-57-5 | |

分子式 |

C18H17ClO6 |

分子量 |

364.8 g/mol |

IUPAC名 |

(4R,6R,8R,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |

InChI |

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3?/t9-,14-,15-/m1/s1 |

InChIキー |

WYZWZEOGROVVHK-PWYJSHDQSA-N |

異性体SMILES |

C[C@@H]1C[C@@H]2[C@H](O2)C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

SMILES |

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

正規SMILES |

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

外観 |

Solid powder |

| 12772-57-5 | |

ピクトグラム |

Acute Toxic; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone KF58332 KF9-A monorden monordene radicicol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)

![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)

![N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680432.png)

![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)

![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)